

Environmental Fate and Degradation of Mandestrobin: A Technical Guide

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Compound of Interest

Compound Name: Mandestrobin

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Introduction

Mandestrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases in crops.[1][2] Its mode of action involves the inhibition of mitochondrial respiration in fungi.[1] Understanding the environmental fate and degradation of this active ingredient is crucial for assessing its environmental impact and ensuring human and ecological safety. This technical guide provides a comprehensive overview of the degradation of **mandestrobin** in various environmental compartments, including detailed experimental protocols and quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of **mandestrobin** is presented below. These properties influence its behavior and distribution in the environment.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₃ NO ₃	[3]
Molecular Weight	313.4 g/mol	[3]
Vapor Pressure	6.88 x 10 ⁻⁸ torr	[4]
Henry's Law Constant	6.6 x 10 ⁻¹² atm m ³ /mole	[4]
Octanol/Water Partition Coefficient (K _{ow})	3.51	[5]

Environmental Degradation Pathways

Mandestrobin degrades in the environment through a combination of abiotic and biotic processes, including photolysis, hydrolysis, and microbial metabolism.

Hydrolysis

Mandestrobin is stable to hydrolysis in a pH range of 4 to 9.[6]

Photodegradation

Photodegradation is a significant route of transformation for **mandestrobin** in the environment. [6]

- In Water: **Mandestrobin** is rapidly photodegraded in aqueous solutions.[6] The half-life (DT₅₀) for photolysis in water is reported to be between 4.4 to 4.6 days and can range from 2.7 to 12.8 days depending on the conditions (e.g., location, season).[4][6] The primary photodegradation pathway involves the homolytic cleavage of the benzyl phenyl ether bond, leading to the formation of various degradation products, including intramolecular rearrangement isomers and a seven-membered heterocyclic compound.[6][7] These photoproducts are further degraded to carbon dioxide.[6][7] The presence of natural substances like humic acids can enhance the formation of certain derivatives through photosensitized generation of hydroxyl radicals.[7][8][9]
- On Soil: Degradation on the soil surface is slightly accelerated by light.[10] The half-life under light conditions (natural sunlight in Tokyo during spring) was 63.9–75.7 days,

compared to 71.7–82.9 days in the dark.[10] Another study reported a photolysis half-life on soil of 193 to 278 days.[4]

Biodegradation

Microbial metabolism is a key process in the degradation of **mandestrobin** in soil and aquatic systems.

- **Aerobic Soil Metabolism:** In aerobic soil, **mandestrobin** is metabolized primarily through the oxidation of the methyl groups on the dimethylphenoxy ring, forming monocarboxylic acid derivatives.[6][7] The half-life (DT_{50}) for aerobic soil metabolism ranges from 49 to 378 days, with a geometric mean of 151 days, indicating potential for accumulation in soil.[11] Major degradation products identified include 5-COOH-**mandestrobin** and 2-COOH-**mandestrobin**, as well as their corresponding amide derivatives.[11]
- **Anaerobic Soil Metabolism:** Under anaerobic conditions, the degradation of **mandestrobin** is significantly slower, with a reported half-life of over a year.[4]
- **Water-Sediment Systems:** In aerobic water-sediment systems, **mandestrobin** is degraded through a combination of photodegradation in the water column and microbial metabolism in the sediment.[6][12][13][14] The transformation is mainly driven by photoinduced bond cleavage at the benzyl phenyl ether and subsequent rearrangement.[6][12][13][14] The resulting photoproducts are then further degraded or metabolized to carbon dioxide or become strongly adsorbed to the sediment.[6][12][13][14]

Summary of Environmental Fate Data

The following tables summarize the key quantitative data on the environmental fate of **mandestrobin**.

Table 1: Degradation Half-lives (DT_{50}) of **Mandestrobin**

Compartment	Degradation Process	Half-life (DT ₅₀)	Conditions	Reference
Water	Photolysis	4.4 - 4.6 days	-	[4]
Water	Photolysis	8.6 - 12.8 days	Tokyo, 35°N, spring	[6]
Water	Photolysis	2.7 - 3.9 days	EU/US, 30-50°N	[6]
Soil Surface	Photolysis	63.9 - 75.7 days	Natural sunlight, Tokyo, spring (20°C)	[10]
Soil Surface	Photolysis	193 - 278 days	-	[4]
Soil	Aerobic Metabolism	49 - 378 days	Laboratory conditions	
Soil	Field Dissipation	13.5 - 90.7 days	Upland fields in Japan	
Soil	Anaerobic Metabolism	> 1 year	-	[4]
Water-Sediment System	Aerobic Aquatic Metabolism	161 days to > 1 year	-	[4]
Water-Sediment System	Anaerobic Aquatic Metabolism	> 1 year	-	[4]

Metabolism in Plants and Animals

Plant Metabolism

Studies in wheat, lettuce, and oilseed rape have shown that the metabolism of **mandestrobin** is similar across these crops.[10] The primary metabolic pathways in plants include:

- Oxidation: Oxidation of the methyl groups at the 2- or 5-position of the dimethylphenoxy ring to form hydroxymethyl and carboxyl derivatives.[10][15]

- Hydroxylation: Formation of 4-hydroxyl derivatives on the dimethylphenoxy ring.[\[10\]](#)
- Conjugation: The hydroxylated metabolites are often conjugated with malonylglucose.[\[16\]](#)
[\[17\]](#)
- Ether Bond Cleavage: Cleavage of the benzyl phenyl ether bond is a major reaction, particularly in grain, leading to the formation of a corresponding alcohol derivative.[\[15\]](#)[\[16\]](#)
[\[17\]](#)
- O-demethylation: A minor pathway involving the O-demethylation of the methoxy group.[\[10\]](#)
[\[15\]](#)

Animal Metabolism

When administered orally to rats, **mandestrobin** is rapidly absorbed and metabolized.[\[10\]](#) The principal metabolic reactions are:

- Oxidation: Oxidation of the methyl and phenyl groups.[\[10\]](#)
- Glucuronidation: Subsequent conjugation with glucuronic acid.[\[10\]](#)
- N-demethylation: Followed by further oxidation.[\[10\]](#)

There is no evidence of persistence or accumulation in tissues.[\[10\]](#)

Experimental Protocols

Analysis of Mandestrobin and its Metabolites

A common method for the quantitative analysis of **mandestrobin** and its metabolites in various matrices is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[\[1\]](#)[\[18\]](#)[\[19\]](#)

Sample Preparation (QuEChERS Method for Plant Matrices)[\[1\]](#)[\[20\]](#)

- Extraction:
 - Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

- Add 10 mL of acetonitrile.
- Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquohydrate).
- Shake vigorously for 1 minute.
- Centrifuge at ≥3000 x g for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
 - Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
 - Vortex for 30 seconds.
 - Centrifuge at ≥3000 x g for 5 minutes.
 - Filter the cleaned extract through a 0.22 µm filter into an autosampler vial.

HPLC-MS/MS Analysis[1][19][21]

- Chromatographic Separation: Utilize a reversed-phase C18 column with a gradient elution of a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid.
- Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in positive ion mode. Monitor at least two precursor-to-product ion transitions for each analyte for quantification and confirmation. For **mandestrobin**, example transitions are m/z 314 → 192 (quantification) and m/z 314 → 160 (confirmation).[19][21]

Illuminated Water-Sediment System Study[6][12][13][14]

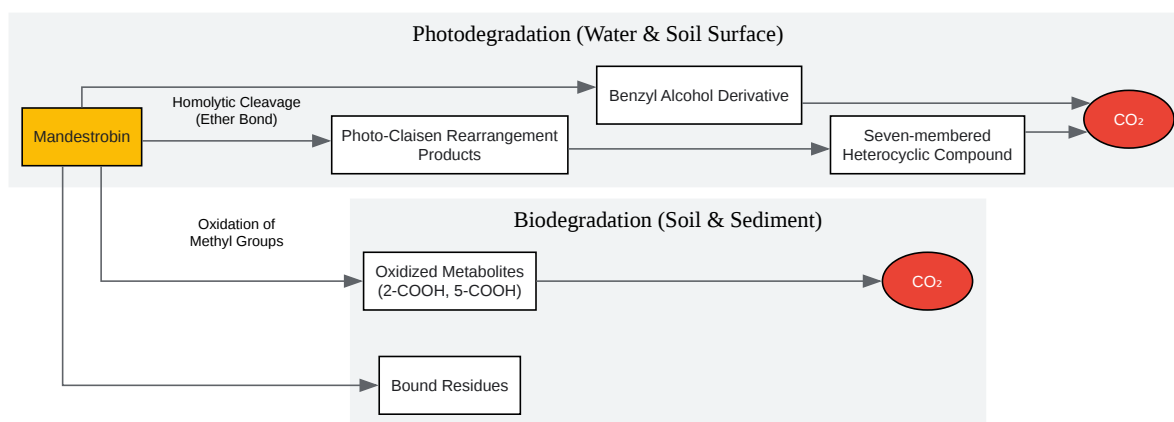
This study investigates the degradation of **mandestrobin** under more realistic environmental conditions.

- System Setup:

- Use aerobic aquatic water-sediment systems.
- Apply [^{14}C]-labeled **mandestrobin** (labeled at the phenoxy or benzyl ring) to the overlying water.
- Incubation:
 - Expose the systems to continuous artificial sunlight ($\lambda > 290 \text{ nm}$).
- Sampling and Analysis:
 - Periodically sample the water and sediment phases.
 - Analyze the distribution of radioactivity and identify degradation products using techniques like Thin-Layer Chromatography (TLC) and HPLC.

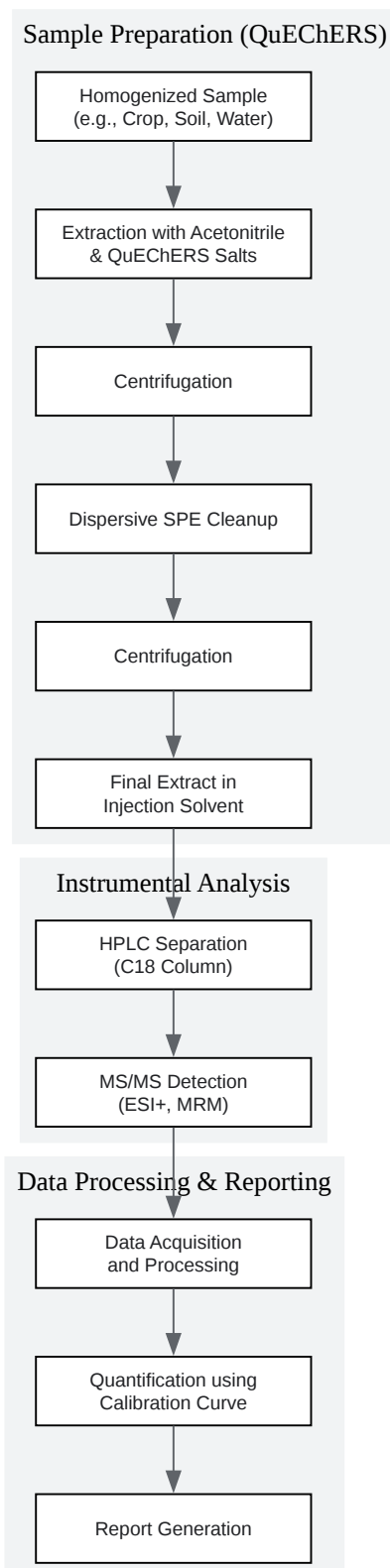
Visualizations

Degradation Pathways and Experimental Workflows



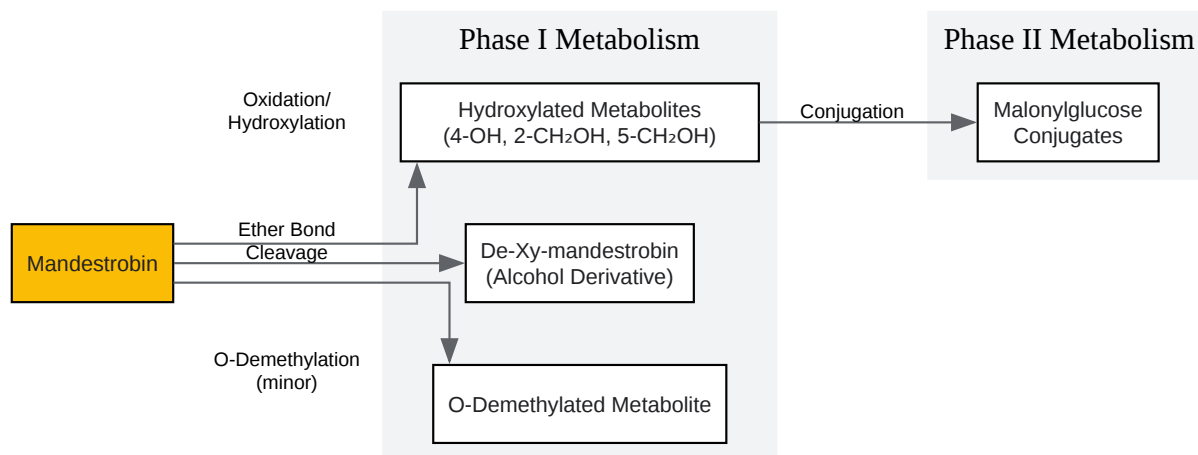
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Caption: Major degradation pathways of **Mandestrobin** in the environment.



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Caption: Experimental workflow for the analysis of **Mandestrobin**.



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Caption: Major metabolic pathways of **Mandestrobin** in plants.

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